Araliasaponin V

Pharmacokinetics Bioanalysis UHPLC-MS/MS

Generic substitution in oleanane saponin research introduces uncontrolled quantitative bias. Araliasaponin V resolves this with compound-specific analytical performance critical for valid pharmacokinetic and QC workflows. Its validated metrics ensure reproducible data. - Superior Sensitivity: Delivers a validated LLOQ of 5.70 ng/mL in rat plasma via UHPLC-MS/MS, a measurable 7.3% advantage over the co-occurring Araliasaponin VI (6.15 ng/mL). - Defined Biomarker: Independent abundance ratios versus saponins VI, VII, and X allow robust geographical and tissue-type discrimination of Aralia elata populations across 53 analyzed samples. - Consistent Quality: Sourced as a compound-specific reference standard to eliminate inter-batch variability, supplied with full analytical documentation.

Molecular Formula C54H88O23
Molecular Weight 1105.3 g/mol
Cat. No. B8072531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAraliasaponin V
Molecular FormulaC54H88O23
Molecular Weight1105.3 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C
InChIInChI=1S/C54H88O23/c1-49(2)14-16-54(48(69)77-46-41(68)38(65)34(61)27(21-57)72-46)17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(50(3,4)29(51)10-13-53(30,52)7)74-47-43(76-45-40(67)37(64)33(60)26(20-56)71-45)42(35(62)28(22-58)73-47)75-44-39(66)36(63)32(59)25(19-55)70-44/h8,24-47,55-68H,9-22H2,1-7H3
InChIKeyMROYUZKXUGPCPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Araliasaponin V Analytical Overview


Araliasaponin V (Congmunoside V, CAS 340963-86-2) is an oleanane-type triterpenoid saponin [3] with a molecular weight of 1105.30 g/mol and a defined glycosylation pattern of 3-O-{β-D-glucopyranosyl (1→2)-[β-D-glucopyranosyl (1→3)]-β-D-glucopyranosyl}-oleanolic acid 28-O-β-D-glucopyranosyl ester [2]. It is isolated from species such as Aralia elata and Catunaregam spinosa, where it co-occurs with structurally analogous saponins including Araliasaponins IV, VI, and VII [1][2]. Despite structural similarities within this class, Araliasaponin V demonstrates specific and quantifiable differences in analytical method performance and natural abundance that are critical for experimental design, biomarker selection, and quality control protocols [1][4].

1 Defined oleanane-type glycosylation pattern distinct from co-occurring saponins
2 Quantifiable chromatographic and mass response differences vs. structural analogs
3 Population- and tissue-dependent natural abundance requires compound-specific QC sourcing

Why Substitution with Structural Analogs Compromises Accuracy


Generic substitution within the Araliasaponin class is analytically unsound due to validated, quantifiable differences in chromatographic behavior and mass response. A validated UHPLC-MS/MS assay established that Araliasaponin V and Araliasaponin VI—co-occurring major bioactive saponins—exhibit unique lower limits of quantification (LLOQ) and distinct mass transition ion-pairs (m/z) that preclude interchangeable measurement [1]. Furthermore, HPLC-ELSD analysis across 53 samples revealed that the abundance ratios of Araliasaponin V, VI, VII, and X vary significantly by plant population, geography, and tissue type, with each compound displaying an independent distribution profile [2]. Substituting one saponin for another without this specific analytical and compositional knowledge introduces uncontrolled quantitative bias in pharmacology, toxicology, and quality control studies.

Non-interchangeable quantification
Araliasaponin V and VI exhibit distinct LLOQ and mass transitions in validated assays; direct substitution may introduce uncontrolled quantitative bias.
Variable natural abundance
Relative saponin ratios differ significantly across plant populations and harvest times; using a structural analog as a universal proxy compromises reproducibility.
Chemophysical mismatch
TPSA and exact mass differences between V and VII may shift predicted permeability and retention behavior; not a direct substitute for ADME modeling studies.

Quantitative Evidence for Araliasaponin V


UHPLC-MS/MS Method Sensitivity Comparison

In a validated simultaneous bioanalytical method for rat plasma, Araliasaponin V achieved a lower limit of quantification (LLOQ) of 5.70 ng/mL, compared to 6.15 ng/mL for co-occurring Araliasaponin VI, representing a 7.3% superior method sensitivity. This indicates a detectability advantage for Araliasaponin V under identical extraction and ionization conditions [1].

LLOQ comparison
Head-to-head
5.70 ng/mL Araliasaponin V
vs
6.15 ng/mL Araliasaponin VI
Δ 0.45 ng/mL (7.3% lower for V)
Lower LLOQ may support quantification at reduced plasma concentrations in bioanalytical method development.
Rat plasma, UHPLC-ESI-MS/MS, negative mode
Pharmacokinetics Bioanalysis UHPLC-MS/MS LLOQ Method Validation

Intra- and Inter-Day Precision Comparison

The validated UHPLC-MS/MS method achieved intra-day and inter-day precision of less than 7.4% and an accuracy range from 1.19% to 8.60% for simultaneous determination of both Araliasaponin V and Araliasaponin VI. These precision and accuracy metrics are established as a shared baseline for the two analytes, confirming that method reliability is comparable and directly benchmarked, which is a requirement for dual-analyte pharmacokinetic comparisons [1].

Assay precision
Head-to-head
Precision <7.4% RSD Accuracy 1.19–8.60% Araliasaponin V & VI
Comparable intra- and inter-day precision supports dual-analyte pharmacokinetic interpretation.
Shared validated UHPLC-MS/MS method
Assay Validation Precision Accuracy Bioanalysis Quality Control

Extraction Recovery Comparison

The mean extraction recovery of analytes and internal standard from rat plasma was determined to be greater than 89.5%. This recovery rate was established using a one-step protein precipitation with methanol, providing a validated, benchmarked value for both Araliasaponin V and Araliasaponin VI in a shared protocol [1].

Extraction recovery
Head-to-head
>89.5% Araliasaponin V & VI
Consistent extraction recovery confirms that shared sample preparation protocols are valid for both analytes.
One-step methanol protein precipitation
Sample Preparation Extraction Recovery Method Development Pharmacokinetics

Chemicophysical Differentiation from Araliasaponin VII

Araliasaponin V possesses a monoisotopic mass of 1104.57163905 g/mol and a Topological Polar Surface Area (TPSA) of 374.00 Ų, compared to a mass of 1120.56655367 g/mol and TPSA of 394.00 Ų for the closely related Araliasaponin VII [1][2]. This precise mass difference of 15.99 Da and TPSA difference of 20.00 Ų are a direct consequence of the structural differentiation (oleanolic acid vs. hederagenin aglycone) and can influence predicted membrane permeability and chromatographic retention.

Physicochemical properties
Source review
Araliasaponin V
Exact Mass1104.57 Da
TPSA374.00 Ų
Araliasaponin VII
Exact Mass1120.57 Da
TPSA394.00 Ų
Lower TPSA for V may support permeability-model research; structural difference grounds QSAR studies.
Calculated values from compound databases
Chemoinformatics Drug-Likeness QSAR ADME Prediction Molecular Property

Compositional Abundance in Aralia elata Leaves

An HPLC-ELSD method applied to 53 samples of Aralia elata leaves from Northeast China enabled the simultaneous determination of four major triterpenoid saponins, including Araliasaponin V. The study demonstrated that while Araliasaponin V is consistently a major component, its absolute content and relative abundance ratio compared to Araliasaponins VI, VII, and X vary significantly across geographical locations and harvest times, as validated by hierarchical clustering analysis (HCA) [1].

Abundance profiling
Reported
HPLC-ELSD 53 samples Hierarchical clustering
Content varies by cluster; V is a major saponin
Population-dependent abundance requires compound-specific sourcing for quality control and chemotyping.
Geographical and harvest-time variation observed
Quality Control Chemotaxonomy HPLC-ELSD Herbal Medicine Geographical Variation

Application Scenarios for Araliasaponin V


Preclinical Pharmacokinetic Studies

When designing a UHPLC-MS/MS method for in vivo pharmacokinetic profiling of Aralia saponins, Araliasaponin V is the analytically preferable starting point. Its validated LLOQ of 5.70 ng/mL provides a measurable 7.3% sensitivity advantage over the co-occurring Araliasaponin VI (6.15 ng/mL) in rat plasma, using a validated one-step extraction and MRM detection protocol [1].

Quality Control Reference Standards

As a major bioactive saponin in A. elata leaves with validated quantitative HPLC-ELSD and LC-MS methods, Araliasaponin V is a rational choice for a QC marker compound. Its content is known to be geographically variable, necessitating a compound-specific reference standard to guarantee inter-batch consistency, as confirmed by hierarchical clustering analysis of 53 samples [2].

Structure-Property Relationship Studies

For research into the influence of saponin structure on passive membrane permeability or oral bioavailability, Araliasaponin V presents a quantifiably distinct candidate. Its TPSA of 374.00 Ų is 5.3% lower than that of Araliasaponin VII (394.00 Ų), a difference rooted in their aglycone structures that can be used to test computational ADME models [3][4].

Botanical Chemotyping of Aralia Populations

Field studies investigating chemotaxonomic variation or environmental influences on saponin biosynthesis should include Araliasaponin V as a key chemosystematic marker. Its abundance ratio relative to other saponins, as determined by validated multi-analyte profiling, effectively discriminates Aralia elata populations from different geographical regions [2].

Application
Selection Property
Validation Focus
Bioanalytical method development for saponin PK
Reported LLOQ context
Lower quantification limits in plasma assays
Quality control reference standard
Population-dependent natural abundance
Inter-batch consistency via compound-specific standard
ADME property research (permeability modeling)
Lower TPSA relative to structural analog
Permeability-model review
Botanical chemotyping of Aralia populations
Abundance ratio variability across populations
Multi-analyte profiling validation
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